molecular formula C15H11NO B12839187 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

Katalognummer: B12839187
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: YDGYDOTTWFPNPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Acetyl[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This specific compound features an acetyl group at the 2’ position and a carbonitrile group at the 3 position on the biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Acetyl[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the biphenyl structure using acyl chlorides and a Lewis acid catalyst such as aluminum chloride . Another method involves the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple aryl halides with boronic acids .

Industrial Production Methods

Industrial production of 2’-Acetyl[1,1’-biphenyl]-3-carbonitrile typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Acetyl[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted biphenyl derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

2’-Acetyl[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2’-Acetyl[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The acetyl and carbonitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’-Acetyl[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with specific properties.

Eigenschaften

Molekularformel

C15H11NO

Molekulargewicht

221.25 g/mol

IUPAC-Name

3-(2-acetylphenyl)benzonitrile

InChI

InChI=1S/C15H11NO/c1-11(17)14-7-2-3-8-15(14)13-6-4-5-12(9-13)10-16/h2-9H,1H3

InChI-Schlüssel

YDGYDOTTWFPNPQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.